molecular formula C16H9NO5 B5534213 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

Cat. No. B5534213
M. Wt: 295.25 g/mol
InChI Key: DNIHIVDMRMUGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-arylidene indan-1,3-diones, including 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, has been reported using a Knoevenagel procedure. This process involves ZrOCl2·8H2O catalyzed reactions of indan-1,3-dione with several aromatic aldehydes, resulting in yields ranging from 53%-95% (Oliveira et al., 2018). Additionally, a green synthesis approach has been used for the novel derivative 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), highlighting the versatility in synthesis methods for these compounds (Ghalib et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds, including their derivatives, has been studied through various methods like X-ray crystallography and DFT/B3LYP calculations. These studies reveal detailed insights into the geometry, electronic properties, and intermolecular interactions of the molecules (Varghese et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of these compounds has been explored in various contexts, including their use in the synthesis of other complex molecules. For instance, the synthesis of 2-substituted 3-nitro-2H-chromenes in reaction with azomethine ylide derived from ninhydrin and proline illustrates their versatility in organic synthesis (Korotaev et al., 2017).

Physical Properties Analysis

The physical properties of 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, such as melting points, solubility, and crystal structure, have been extensively studied. The analysis of these properties is crucial for understanding their behavior in different environments and potential applications (Prasad et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential interactions with other molecules, have been a focus of research. Studies on the molecular docking and electrostatic potential surfaces provide insights into the binding modes and interactions of these compounds (Oliveira et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO5/c18-14-6-5-9(8-13(14)17(21)22)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHIVDMRMUGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

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